molecular formula C15H14N2O3S B12216051 Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B12216051
M. Wt: 302.4 g/mol
InChI Key: LRJBBVYLJCTLAR-UHFFFAOYSA-N
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Description

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a thienyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyridine derivative, followed by the introduction of the thienyl group and subsequent cyclization to form the isoxazolo[5,4-b]pyridine ring system. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[3’,4’4,5]thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Methyl 2-phenylhexahydro-2H-isoxazolo[2,3-a]pyridine-3-carboxylate: Another related compound with a different substitution pattern.

Uniqueness

Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienyl group and a carboxylate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

methyl 3-propan-2-yl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H14N2O3S/c1-8(2)13-12-9(15(18)19-3)7-10(11-5-4-6-21-11)16-14(12)20-17-13/h4-8H,1-3H3

InChI Key

LRJBBVYLJCTLAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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